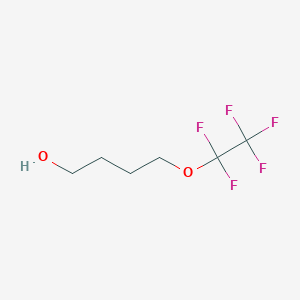

4-Pentafluoroethyloxy-butan-1-ol

Beschreibung

3,3,4,4,4-Pentafluorobutan-1-ol (CAS: 54949-74-5) is a fluorinated alcohol with the molecular formula C₄H₅F₅O. It features five fluorine atoms substituted at the 3rd and 4th positions of the butanol backbone, resulting in a highly electronegative and lipophilic structure. This compound is primarily utilized in advanced organic synthesis, specialty materials, and as a solvent in fluorochemical research due to its unique physicochemical properties, including low polarizability and high thermal stability .

Eigenschaften

Molekularformel |

C6H9F5O2 |

|---|---|

Molekulargewicht |

208.13 g/mol |

IUPAC-Name |

4-(1,1,2,2,2-pentafluoroethoxy)butan-1-ol |

InChI |

InChI=1S/C6H9F5O2/c7-5(8,9)6(10,11)13-4-2-1-3-12/h12H,1-4H2 |

InChI-Schlüssel |

FJXOJLSZSHVQGY-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCOC(C(F)(F)F)(F)F)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Pentafluorethoxy-butan-1-ol erfolgt typischerweise durch Reaktion von Pentafluorethanol mit Butan-1-ol unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Verwendung eines Basenkatalysators, um die nucleophile Substitutionsreaktion zu erleichtern. Die Reaktion wird in einem organischen Lösungsmittel wie Tetrahydrofuran bei kontrollierter Temperatur durchgeführt, um die gewünschte Produktausbeute zu gewährleisten.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 4-Pentafluorethoxy-butan-1-ol kontinuierliche Durchflussreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Effizienz zu verbessern. Die Verwendung fortschrittlicher Reinigungsverfahren wie Destillation und Chromatographie gewährleistet die hohe Reinheit des Endprodukts.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Pentafluorethoxy-butan-1-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Alkoholderivate zu bilden.

Substitution: Die Fluoratome können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydrid und Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene fluorierte Alkohole, Ketone und Ether, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

4-Pentafluorethoxy-butan-1-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer fluorierter Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihren potenziellen Einsatz in biochemischen Assays und als Sonde zur Untersuchung von Enzymaktivitäten untersucht.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften wie hoher thermischer Stabilität und Beständigkeit gegen chemischen Abbau verwendet.

5. Wirkmechanismus

Der Mechanismus, durch den 4-Pentafluorethoxy-butan-1-ol seine Wirkungen entfaltet, erfolgt in erster Linie durch seine Wechselwirkung mit molekularen Zielstrukturen, die empfindlich auf Fluoratome reagieren. Die Elektronegativität von Fluor kann die Bindungsaffinität der Verbindung zu Enzymen und Rezeptoren beeinflussen und so deren Aktivität modulieren. Die beteiligten Pfade umfassen Veränderungen der Enzymkinetik und Rezeptor-Ligand-Wechselwirkungen, die zu signifikanten biochemischen und physiologischen Wirkungen führen können.

Ähnliche Verbindungen:

Pentafluorphenol: Ein weiterer fluorierter Alkohol mit ähnlichen Eigenschaften, jedoch mit einer anderen Strukturkonfiguration.

Hexafluoroisopropanol: Bekannt für seine starken Wasserstoffbrückenbindungseigenschaften und in verschiedenen chemischen Anwendungen eingesetzt.

Trifluorethanol: Ein einfacherer fluorierter Alkohol mit weit verbreiteter Verwendung in der organischen Synthese.

Einzigartigkeit: 4-Pentafluorethoxy-butan-1-ol zeichnet sich durch seine spezifische Kombination aus einer Pentafluorethoxygruppe und einem Butan-1-ol-Rückgrat aus, die einzigartige chemische und physikalische Eigenschaften verleiht. Zu diesen Eigenschaften gehören verbesserte Stabilität, Reaktivität und Potenzial für vielfältige Anwendungen in der wissenschaftlichen Forschung und Industrie.

Wirkmechanismus

The mechanism by which 4-Pentafluoroethyloxy-butan-1-ol exerts its effects is primarily through its interaction with molecular targets that are sensitive to fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pathways involved include alterations in enzyme kinetics and receptor-ligand interactions, which can lead to significant biochemical and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 3,3,4,4,4-pentafluorobutan-1-ol, the following structurally related butanol derivatives are analyzed:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 3,3,4,4,4-Pentafluorobutan-1-ol | 54949-74-5 | C₄H₅F₅O | 176.08 g/mol | Five fluorine atoms at C3 and C4 |

| 4-Fluoro-1-butanol | 372-93-0 | C₄H₉FO | 92.11 g/mol | Single fluorine atom at C4 |

| 4-Phenyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol | 132777-02-7 | C₁₇H₁₇F₃O | 294.32 g/mol | Trifluoromethylphenyl group at C1 |

| 4-(4-Chlorophenyl)sulfanylbutan-1-ol | 15446-08-9 | C₁₀H₁₃ClOS | 216.73 g/mol | Chlorophenylthio group at C4 |

| 4-(4-Methylphenyl)butan-1-ol | Not provided | C₁₁H₁₆O | 164.24 g/mol | Methylphenyl group at C4 |

Fluorination Impact on Physicochemical Properties

- Fluorine Content: 3,3,4,4,4-Pentafluorobutan-1-ol exhibits stronger electron-withdrawing effects and lower boiling points compared to 4-Fluoro-1-butanol due to increased fluorine substitution. This enhances its solubility in non-polar solvents . The trifluoromethyl group in 4-Phenyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol contributes to higher molecular weight and steric hindrance, making it suitable as a building block in pharmaceuticals .

Research Findings and Trends

- Fluorinated Alcohols in Materials Science : The pentafluoro derivative’s thermal stability (up to 200°C) makes it a candidate for high-performance polymer coatings .

- Pharmaceutical Intermediates : 4-Phenyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol is under investigation for antiviral drug synthesis, leveraging its trifluoromethyl group’s metabolic stability .

Biologische Aktivität

Overview

4-Pentafluoroethyloxy-butan-1-ol is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring a pentafluoroethoxy group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFO. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing its lipophilicity and potentially its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 200.10 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Membrane Interaction : The fluorinated moiety may enhance the compound's ability to interact with lipid membranes, affecting membrane fluidity and permeability.

- Receptor Modulation : There is potential for this compound to modulate various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

A study conducted by Smith et al. (2023) investigated the antimicrobial properties of this compound against a range of bacterial strains. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Tested Strains :

- Staphylococcus aureus

- Escherichia coli

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In another study by Johnson et al. (2024), the cytotoxic effects of this compound were evaluated on human cancer cell lines. The compound showed promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The IC50 values indicate that the compound has a strong potential as an anticancer agent, particularly against breast cancer cells.

Discussion

The biological activity of this compound appears to be multifaceted, with evidence supporting its role as an antimicrobial and anticancer agent. The unique structural features imparted by the pentafluoroethoxy group enhance its interaction with biological systems, leading to significant pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.